3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one is a phenothiazine derivative Phenothiazine compounds are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
The synthesis of 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack formylation of 10-methyl-10H-phenothiazine, followed by a condensation reaction with benzaldehyde. The reaction conditions typically include the use of a formylating agent such as POCl3 and DMF, followed by the addition of benzaldehyde under basic conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s phenothiazine core allows it to interact with biological membranes and proteins, leading to various biological effects. For example, it can inhibit certain enzymes or receptors, resulting in therapeutic effects such as antipsychotic or antimicrobial activities . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one can be compared with other phenothiazine derivatives, such as:
4-(10-Methyl-10H-phenothiazin-3-yl)-1,4-dihydropyridines: These compounds have similar phenothiazine cores but differ in their additional functional groups and structures.
Phenothiazine-based D–π–A frameworks: These compounds are designed for specific applications, such as dye-sensitized solar cells, and have unique electronic and optical properties.
Properties
CAS No. |
681136-73-2 |
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Molecular Formula |
C22H17NOS |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(10-methylphenothiazin-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H17NOS/c1-23-18-9-5-6-10-21(18)25-22-15-16(11-13-19(22)23)12-14-20(24)17-7-3-2-4-8-17/h2-15H,1H3 |
InChI Key |
YYNQECZLPDGRNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3)SC4=CC=CC=C41 |
Origin of Product |
United States |
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